1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine: Chemical Structure, Synthesis, and Applications in Drug Discovery
1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine: Chemical Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the benzimidazole core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Among its functionalized derivatives, 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine (CAS: 21444-76-8) stands out as a critical building block for proteomics research and the development of targeted therapeutics.
This in-depth technical guide provides a comprehensive analysis of the compound’s structural properties, details a self-validating regioselective synthesis protocol, and explores its mechanistic role in downstream drug development, particularly in the design of kinase and PARP inhibitors.
Structural and Electronic Properties
The pharmacological versatility of 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine is deeply rooted in its precise electronic and spatial configuration.
-
Core Planarity and Conjugation: The benzimidazole core is exactly planar. Crystallographic and theoretical studies on related 5-amino-benzimidazoles demonstrate that the lone-pair electrons on the C5-amino nitrogen atom are heavily involved in conjugation with the adjacent π -system. This conjugation significantly affects the charge distribution across the heterocycle, increasing the electron density of the core and modulating its hydrogen-bonding capabilities 1.
-
The N1-Methyl Lock: In unsubstituted benzimidazoles, the N-H proton rapidly exchanges between the N1 and N3 positions, leading to tautomerization. This creates a mixture of tautomers in solution, complicating structure-activity relationship (SAR) studies. The introduction of the N1-methyl group permanently breaks this symmetry, locking the molecule into a single, predictable conformation. This ensures that the C2-phenyl and C5-amino groups are presented to the biological target at highly specific vectors.
-
C2-Phenyl Lipophilicity: The phenyl ring at the C2 position provides essential lipophilicity and π−π stacking capabilities, allowing the scaffold to anchor deeply into the hydrophobic pockets of target proteins.
Physicochemical Profile
The following table summarizes the key quantitative data and physicochemical properties of the compound, which are essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior 23.
| Property | Value |
| IUPAC Name | 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine |
| CAS Registry Number | 21444-76-8 |
| Molecular Formula | C₁₄H₁₃N₃ |
| Molecular Weight | 223.27 g/mol |
| Monoisotopic Mass | 223.11095 Da |
| Predicted XLogP | ~2.4 |
| Topological Polar Surface Area (TPSA) | ~41.9 Ų |
| Physical Appearance | Off-white to pale yellow solid |
Regioselective Synthesis Methodology
A common pitfall in benzimidazole synthesis is attempting to methylate a pre-formed 2-phenyl-5-nitrobenzimidazole core. Due to tautomerization, this approach inevitably yields an inseparable ~1:1 mixture of 1-methyl-5-nitro and 1-methyl-6-nitro regioisomers.
To ensure absolute scientific integrity and yield purity, the synthesis must be regioselective from the ground up . We achieve this by utilizing a pre-methylated starting material (4-nitro-N1-methylbenzene-1,2-diamine) and coupling it with benzaldehyde 4.
Caption: Regioselective synthesis workflow for 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine.
Step-by-Step Self-Validating Protocol
As an Application Scientist, I mandate that every protocol includes In-Process Controls (IPCs) to validate the reaction state before proceeding.
Step 1: Oxidative Cyclization
-
Causality: We utilize sodium metabisulfite ( Na2S2O5 ) in N,N-Dimethylformamide (DMF) rather than harsh polyphosphoric acid (PPA). Na2S2O5 acts as a mild, efficient oxidant that drives the intermediate benzimidazoline to the fully aromatic benzimidazole without degrading the nitro group or requiring extreme temperatures (>150°C).
-
Procedure:
-
Dissolve 4-nitro-N1-methylbenzene-1,2-diamine (1.0 eq) and benzaldehyde (1.1 eq) in DMF (10 mL/g).
-
Add Na2S2O5 (1.5 eq) to the stirring solution.
-
Heat the mixture to 90°C for 4-6 hours.
-
-
Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the brightly colored starting diamine spot disappears, replaced by a single, highly UV-active spot. Confirm intermediate mass via LC-MS ( [M+H]+=254 ).
-
Workup: Pour the cooled mixture into ice water. Filter the resulting precipitate, wash with water, and dry under vacuum to yield 1-methyl-5-nitro-2-phenyl-1H-benzimidazole.
Step 2: Catalytic Hydrogenation
-
Causality: Reduction is performed using Palladium on Carbon (Pd/C) and Hydrogen gas. We specifically avoid metal/acid reductions (e.g., SnCl2/HCl or Fe/HCl ) because trace heavy metal contamination is notoriously difficult to purge and is strictly regulated in downstream Active Pharmaceutical Ingredient (API) synthesis.
-
Procedure:
-
Dissolve the nitro intermediate in absolute ethanol (20 mL/g).
-
Add 10% Pd/C (10% w/w) under an inert argon atmosphere.
-
Purge the vessel with H2 gas and stir vigorously at 25°C under a hydrogen balloon (1 atm) for 12 hours.
-
-
Self-Validation (IPC): Monitor H2 uptake. The reaction is complete when gas absorption ceases. Validate via 1H NMR (DMSO- d6 ): look for the disappearance of the downfield aromatic protons associated with the nitro group and the emergence of a broad singlet integrating for 2H at ~5.0 ppm (the NH2 protons). LC-MS must show [M+H]+=224 .
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford the pure 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine.
Pharmacological Mapping and Drug Development
Once synthesized, 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine acts as a highly reactive nucleophilic hub. The C5-amino group is primed for derivatization into amides, ureas, or sulfonamides.
In drug design, this scaffold is frequently utilized to construct inhibitors targeting hyperactive kinases (e.g., VEGFR, EGFR) or DNA repair mechanisms (e.g., PARP inhibitors). The rigid benzimidazole core acts as a spacer that precisely positions the C2-phenyl group into the hydrophobic selectivity pocket of an enzyme, while the functionalized C5-amino chain extends into the solvent-exposed region or interacts with the hinge region via hydrogen bonding.
Caption: Structural pharmacophore mapping and downstream drug development applications.
References
- PubChemLite. "21444-76-8 (C14H13N3)". Université du Luxembourg.
- Santa Cruz Biotechnology. "1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine | CAS 21444-76-8". SCBT.
- National Institutes of Health (PMC). "5-Amino-1-methyl-1H-benzimidazole". NIH.
- Connect Journals. "SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES". Connect Journals.
